molecular formula C9H12N2O2 B1281544 Ethyl (4-aminophenyl)carbamate CAS No. 57399-97-0

Ethyl (4-aminophenyl)carbamate

Cat. No. B1281544
CAS RN: 57399-97-0
M. Wt: 180.2 g/mol
InChI Key: SABZQUOBNXDLDV-UHFFFAOYSA-N
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Description

Ethyl (4-aminophenyl)carbamate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related carbamate compounds and their synthesis, which can provide insights into the chemical behavior and properties of carbamates in general. These compounds are often intermediates or end products in the synthesis of biologically active molecules, including antimitotic agents and hypoglycemic agents .

Synthesis Analysis

The synthesis of carbamate compounds can be achieved through various methods. For instance, the Lossen rearrangement is a method used to synthesize ureas from carboxylic acids, which can be applied to the synthesis of carbamate compounds. This method is demonstrated to be environmentally friendly and cost-effective, as it allows for the recovery and recycling of byproducts . Another synthesis method involves the alkylation of phenols followed by selective reduction, which was used to synthesize ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents . Additionally, chiral isomers of carbamate compounds have been synthesized and shown to have varying degrees of biological activity .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions that contribute to molecular packing . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which provided detailed information about its orthorhombic space group and unit-cell parameters .

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction steps . The reactivity of carbamates can be influenced by the presence of different functional groups and the overall molecular structure, as seen in the synthesis of antimitotic agents where changes to the structure affected the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds can be deduced from their synthesis and molecular structure. For instance, the crystalline nature of some carbamates suggests solid-state stability, which is important for the development of pharmaceutical agents . The presence of different functional groups, such as amino and ester groups, can influence the solubility, reactivity, and interaction with biological targets. The use of spectroscopic methods, such as NMR and X-ray diffraction, provides valuable information about the electronic environment and geometry of these molecules, which are crucial for understanding their properties and potential applications .

Scientific Research Applications

1. Detection in Chinese Rice Wine

Ethyl carbamate (EC) is a carcinogen found in fermented foods and beverages, including Chinese rice wine. A study developed an indirect ELISA (ciELISA) for detecting EC in Chinese rice wine. This method showed good accuracy and reproducibility, indicating its potential for monitoring EC in large sample volumes (Luo et al., 2017).

2. Antimitotic Agents

Ethyl carbamate derivatives have been studied for their antimitotic properties. Chiral isomers of ethyl carbamate showed activity in various biological systems, indicating potential for cancer treatment (Temple & Rener, 1992).

3. Crystal Structure Analysis

Research on ethyl carbamate derivatives includes examining their crystal structures. For example, a study on ethyl carbamate with a triazole fragment revealed details about its molecular structure, which is stabilized by intramolecular hydrogen bonding (Dolzhenko et al., 2010).

4. Developing New Anticancer Agents

Ethyl carbamate derivatives have been synthesized and evaluated for cytotoxic activity against neoplasms in mice. Studies show that alterations in the carbamate group affect the activity, highlighting the compound's potential in cancer therapy (Temple, Rener, & Comber, 1989).

5. Synthesis of Tetrazole Fragment Derivatives

Reactions of ethyl carbamate derivatives with sodium azide have led to the formation of compounds with a tetrazole fragment, which are of interest in organic chemistry and potentially in pharmacology (Velikorodov et al., 2014).

6. Lithiation Reactions

Ethyl carbamate derivatives undergo lithiation, a chemical reaction important for creating new compounds with potential applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).

7. Mutagenic and Carcinogenic Activity Assessment

Studies have assessed the mutagenic and carcinogenic activities of ethyl carbamate derivatives, contributing to understanding their safety profile in pharmaceutical and environmental contexts (Prado-Ochoa et al., 2020).

8. Photo-Oxidation Studies

Research on the photo-oxidation of ethyl N-phenyl-carbamate has provided insights into the stability and degradation of ethyl carbamate derivatives under environmental conditions (Beachell & Chang, 1972).

9. Toxicity Studies

Toxicity studies on ethyl carbamate derivatives have been conducted to evaluate their safety for use in various applications, including as pesticides or pharmaceuticals (Prado-Ochoa et al., 2014).

Safety And Hazards

Ethyl (4-aminophenyl)carbamate may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl N-(4-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABZQUOBNXDLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508375
Record name Ethyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-aminophenyl)carbamate

CAS RN

57399-97-0
Record name Ethyl (4-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(4-aminophenyl)carbamate
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Synthesis routes and methods

Procedure details

4-Nitro-aniline (100 g, 0.72 mol) is dissolved in ethyl acetate (800 mL) and diisopropylethylamine (89.6 mL, 0.936 mol) is added. Ethyl chloroformiate (252 mL, 1.45 mol) dissolved in ethyl acetate (200 mL) is added and the solution is stirred for 18 h at ambient temperature. The mixture is washed with 2M HCl (300 mL) and brine (300 mL), dried (MgSO4) and concentrated in vacuo to half of the original volume. To the resulting solution is added palladium on activated carbon (10 g, 5% Pd, 50% H2O) and the mixture is hydrogenated on a Parr apparatus (pH2=3 bar) at ambient temperature for 12 hours. The mixture is filtered through Celite and the solvent evaporated in vacuo to give 118 g (90%) of the title compound as crystalline product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
89.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SAI Quadri, TC Das, M Farooqui - ChemistrySelect, 2017 - Wiley Online Library
In the present report, inter and intramolecular C−N bond formation between the carbonyl carbon of urea or amide functional group with various amines mediated by triflic anhydride and …

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